N-(4-fluorophenyl)-2-methylbenzamide: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications
N-(4-fluorophenyl)-2-methylbenzamide: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications
Executive Summary
N-(4-fluorophenyl)-2-methylbenzamide (CAS: 199121-61-4) is a highly versatile synthetic intermediate and pharmacophore. Characterized by its ortho-methyl substituted benzamide core and para-fluorinated aniline moiety, this molecule serves as a critical building block in both agrochemical development and pharmaceutical drug discovery. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a mechanistically grounded synthesis protocol, and its divergent applications in pesticidal formulations and oncology therapeutics.
Molecular Architecture & Physicochemical Profiling
The structural integrity of N-(4-fluorophenyl)-2-methylbenzamide is defined by two key functionalizations:
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The ortho-Methyl Group: The methyl substitution on the benzoyl ring induces a steric clash with the amide carbonyl. This steric hindrance forces the amide plane out of coplanarity with the tolyl ring, locking the molecule into a specific conformational space that is highly favored for binding within deep hydrophobic protein pockets.
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The para-Fluoro Substitution: Fluorine substitution at the para position of the aniline ring serves a dual purpose. It significantly enhances the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidative metabolism, and it modulates the lipophilicity (LogP) to optimize membrane permeability across both mammalian cells and arthropod cuticles.
Table 1: Quantitative Physicochemical Data
To facilitate integration into computational chemistry and formulation workflows, the core quantitative properties are summarized below.
| Property | Value / Description |
| Chemical Name | N-(4-fluorophenyl)-2-methylbenzamide |
| CAS Registry Number | 199121-61-4 |
| Molecular Formula | C14H12FNO |
| Molecular Weight | 229.25 g/mol |
| Hydrogen Bond Donors | 1 (Amide N-H) |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Fluoro F) |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
(Data corroborated by standard chemical repositories [1])
Rational Synthesis & Mechanistic Causality
The most efficient and scalable route to synthesize N-(4-fluorophenyl)-2-methylbenzamide is via a nucleophilic acyl substitution utilizing 2-methylbenzoyl chloride and 4-fluoroaniline.
Fig 1: Mechanistic workflow for the synthesis of N-(4-fluorophenyl)-2-methylbenzamide.
Step-by-Step Methodology
Objective: High-yield, high-purity synthesis via anhydrous acylation. Materials: 4-Fluoroaniline (1.0 eq), 2-Methylbenzoyl chloride (1.1 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).
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Step 1: Preparation of Amine Solution. Dissolve 4-fluoroaniline and TEA in anhydrous DCM under an inert atmosphere (N2 or Ar).
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Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive acid chloride into 2-methylbenzoic acid, which would drastically reduce the yield. TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct.
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Step 2: Electrophile Addition. Cool the solution to 0°C using an ice bath. Add 2-methylbenzoyl chloride dropwise over 15–30 minutes.
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Causality: The nucleophilic attack on the acyl chloride is highly exothermic. Cooling to 0°C suppresses the formation of di-acylated side products and minimizes solvent evaporation, ensuring kinetic control over the reaction.
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Step 3: Reaction Maturation. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours.
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Causality: Warming provides the necessary thermodynamic activation energy to drive the reaction to >99% conversion after the initial volatile exothermic phase is safely controlled.
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Step 4: Quenching and Aqueous Workup. Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash sequentially with 1M HCl, and finally with brine.
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Causality: NaHCO3 neutralizes unreacted acid chloride and TEA·HCl salts. The 1M HCl wash selectively protonates and removes any unreacted 4-fluoroaniline into the aqueous phase. Brine breaks emulsions and removes residual water from the organic layer.
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Step 5: Desiccation and Concentration. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
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Step 6: Purification. Recrystallize the crude solid from a binary solvent system (e.g., ethyl acetate/hexanes).
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Causality: Recrystallization exploits the differential solubility of the product versus trace impurities, yielding a highly pure (>98%) crystalline solid essential for downstream biological assays.
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Self-Validating Analytical Framework
To ensure trustworthiness and reproducibility, the protocol must be validated through the following self-contained checks:
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In-Process TLC Monitoring: Run Thin Layer Chromatography (30% EtOAc in Hexanes). The reaction is complete when the 4-fluoroaniline spot (visualized via UV or ninhydrin) completely disappears, replaced by a higher Rf product spot.
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Post-Synthesis Validation (NMR & MS):
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1H NMR (CDCl3, 400 MHz): Validation requires the presence of a diagnostic amide N-H broad singlet (~7.5-8.0 ppm), a sharp singlet for the aryl methyl group (~2.4 ppm), and the characteristic symmetric coupling pattern of the para-substituted fluorophenyl ring.
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LC-MS: Confirm the mass [M+H]+ at m/z 230.1.
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Pharmacological & Agrochemical Utility
The N-(4-fluorophenyl)-2-methylbenzamide scaffold is highly privileged, meaning it frequently serves as the core structure for active agents across disparate biological domains.
Fig 2: Divergent application pathways of the benzamide scaffold in agrochemistry and pharma.
Agrochemical Applications (Pesticidal Utility)
Derivatives of this benzamide scaffold exhibit potent insecticidal, acaricidal, and nematicidal properties. In agricultural science, molecules containing this substructure are formulated into pesticidal compositions targeting pests in the phyla Arthropoda, Mollusca, and Nematoda. The high lipophilicity imparted by the fluorophenyl group facilitates rapid penetration through the waxy cuticles of insects, allowing the active ingredient to reach neural or metabolic targets efficiently .
Pharmaceutical Applications (Oncology & Immunotherapy)
In medicinal chemistry, this specific structural motif is utilized as a precursor or core scaffold in the synthesis of therapeutic heterocyclic compounds, most notably Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . IDO1 is an enzyme overexpressed in the tumor microenvironment that catabolizes tryptophan into kynurenine, leading to severe T-cell suppression and immune evasion by the tumor. Inhibitors built upon the benzamide scaffold bind to the active site of IDO1, halting tryptophan depletion and restoring the immune system's ability to recognize and destroy malignant cells .
References
- Corteva Agriscience LLC. "Molecules having pesticidal utility, and intermediates, compositions and methods related thereto". Patent CN113444016A.
- Bartlett et al. "Therapeutic heterocyclic compounds". US Patent 11,040,033.
